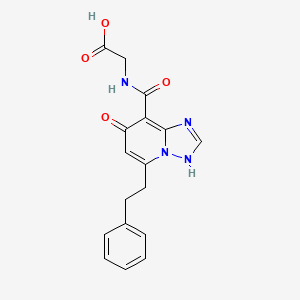

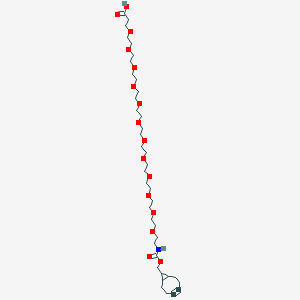

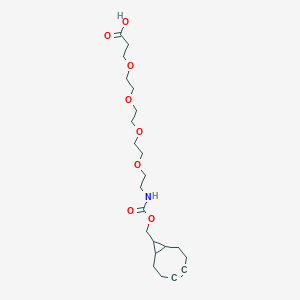

![molecular formula C30H22N4O2 B607384 2-甲基-2-(4-(2-氧代-9-(喹啉-3-基)-2,4-二氢-1H-[1,3]恶嗪并[5,4-c]喹啉-1-基)苯基)丙腈 CAS No. 1345675-02-6](/img/structure/B607384.png)

2-甲基-2-(4-(2-氧代-9-(喹啉-3-基)-2,4-二氢-1H-[1,3]恶嗪并[5,4-c]喹啉-1-基)苯基)丙腈

描述

This compound is a quinoline-containing heterotricyclic compound . It is also known as ATR Inhibitor III, ETP-46464 . The compound is approximately planar .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound is C30H22N4O2 . The angle between the quinoline and 4,5-dihydro-oxazole ring systems is 11.91 (12)° .Chemical Reactions Analysis

Quinoline derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best .Physical And Chemical Properties Analysis

The compound is a white powder soluble in DMSO at 10 mg/mL . It is a weak tertiary base and can form salts with acids .科学研究应用

ATR Inhibitor

ETP-46464 is known as an ATR Inhibitor . ATR (Ataxia Telangiectasia and Rad3-related protein) is a protein kinase that is activated in response to DNA damage and replication stress. The inhibition of ATR can lead to the disruption of several cellular processes, making ETP-46464 a valuable tool in the study of DNA damage response and repair mechanisms .

ATM Inhibitor

In addition to being an ATR inhibitor, ETP-46464 also acts as an ATM (Ataxia Telangiectasia Mutated) inhibitor . ATM is another protein kinase involved in the cellular response to DNA damage. By inhibiting ATM, ETP-46464 can affect the cell cycle and apoptosis, among other processes .

mTOR Inhibitor

ETP-46464 is also a potent inhibitor of mTOR (mammalian Target Of Rapamycin) . mTOR is a key regulator of cell growth and proliferation, and its inhibition can have significant effects on these processes .

PI 3-K Inhibitor

ETP-46464 shows moderate activity as a PI 3-K (Phosphoinositide 3-Kinase) inhibitor . PI 3-K is involved in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Antiviral Effect on HIV-1 Replication

ETP-46464 has been studied for its antiviral effect on HIV-1 (Human Immunodeficiency Virus type 1) replication . The compound was found to significantly decrease virus production in both peripheral blood mononuclear cells and a persistently HIV-1-infected cell line .

DNA-PK Inhibitor

ETP-46464 is a potent inhibitor of DNA-PK (DNA-dependent Protein Kinase) . DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair, and its inhibition can affect the cell’s ability to repair DNA double-strand breaks .

作用机制

Target of Action

ETP-46464 is a potent and selective inhibitor of the DNA damage response kinases Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) with an IC50 of 25 nM . It also shows moderate activity against PI3K and is a potent inhibitor of mTOR .

Mode of Action

ETP-46464 interacts with its targets, primarily ATM and ATR, to inhibit their activity. It selectively suppresses the activity of ATR over ATM and DNA-dependent protein kinase (DNA-PKcs), even at high doses .

Biochemical Pathways

The inhibition of ATR and ATM by ETP-46464 affects the DNA damage response pathway. This leads to the suppression of the phosphorylation of Chk1, a downstream kinase of ATR .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

ETP-46464’s action results in the inhibition of the DNA damage response pathway, leading to the generation of replicative stress and the production of a significant amount of DNA damage in replicating cells . It has been shown to be particularly toxic to p53-deficient cells, a condition that exacerbates replicative stress .

属性

IUPAC Name |

2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLMXAYKJZOTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile (ETP-46464) is a potent and selective inhibitor of the ataxia telangiectasia mutated and Rad3-related (ATR) kinase []. ATR is a key regulator of the DNA damage response (DDR), particularly in response to single-strand DNA breaks that arise during replication stress []. Inhibiting ATR disrupts the cell's ability to repair DNA damage, leading to the accumulation of DNA lesions and ultimately cell death [].

A: Cancer cells often exhibit high levels of replication stress and rely heavily on the ATR pathway for survival. Targeting ATR in cancer cells can therefore selectively induce cell death []. This is particularly relevant in cancers deficient in homologous recombination (HR), a major DNA repair pathway, as these cells become highly dependent on ATR for survival [].

A: Studies have shown that ETP-46464 significantly sensitizes various cancer cell lines, including ovarian, endometrial, and cervical cancer cells, to cisplatin, a commonly used chemotherapy drug [, ]. This enhanced sensitivity is attributed to ETP-46464's ability to prevent ATR-mediated DNA repair, thereby increasing the cytotoxic effects of cisplatin [].

A: Chk1 is a downstream effector of ATR in the DDR pathway. Similar to ATR inhibition, inhibiting Chk1 with a selective inhibitor also sensitized ovarian cancer cells to cisplatin []. This suggests that targeting either ATR or Chk1 disrupts the same critical signaling node involved in cisplatin resistance [].

A: While a significant portion of the research on ETP-46464 focuses on gynecological cancers, its efficacy extends to other cancer types as well. For instance, ETP-46464 effectively slowed the progression of human pancreatic ductal adenocarcinoma (PDAC) and colon tumors driven by RAS oncogenes in mouse models [].

A: Yes, studies have demonstrated that ETP-46464 can inhibit the growth of cancers that have developed resistance to PARPis, a class of drugs that also target HR-deficient cancers []. This suggests that ETP-46464 could potentially overcome PARPi resistance and provide a valuable treatment option for these patients.

A: ETP-46464 exhibits high potency and selectivity for ATR compared to other ATR inhibitors, including VE821, VE822, AZD20, AZD6738 []. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the drug.

ANone: While preclinical studies have shown promising results, ETP-46464 is not yet approved for clinical use. Further research, including clinical trials, is needed to evaluate its safety and efficacy in humans.

A: Interestingly, ETP-46464 has been shown to protect pancreatic β-cells from glucolipotoxicity, a major contributor to β-cell failure in type 2 diabetes []. This suggests a potential therapeutic avenue for preserving β-cell function and preventing or delaying diabetes progression.

A: Western blot analyses revealed that ETP-46464 attenuates the phosphorylation of Chk1 (Ser345) following ionizing radiation, indicating its direct impact on ATR signaling []. Additionally, ETP-46464, in combination with a Chk2 inhibitor, blocked 4-hydroxyperoxycyclophophamide-induced DNA damage in vitro, showcasing its involvement in protecting the ovarian reserve from cyclophosphamide toxicity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

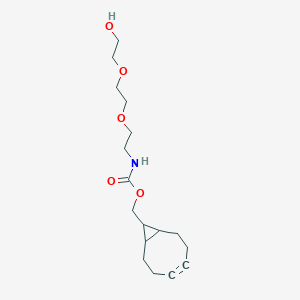

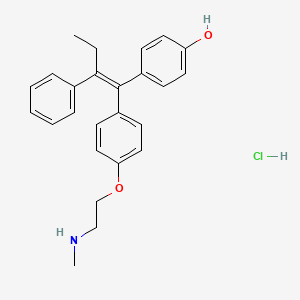

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)